N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a 6-chloroindole moiety linked to a 3,4-dimethoxybenzamide group via an ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the 6-chloroindole moiety: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Attachment of the ethyl chain: The 6-chloroindole is then reacted with an ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Coupling with 3,4-dimethoxybenzoyl chloride: The final step involves the reaction of the ethylated 6-chloroindole with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted indole derivatives.
Scientific Research Applications
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide: Similar structure but lacks the chloro substituent on the indole ring.
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide: Similar structure but with a bromo substituent instead of chloro.
Uniqueness
N-[2-(6-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide is unique due to the presence of the 6-chloro substituent on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C19H19ClN2O3 |
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Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-[2-(6-chloroindol-1-yl)ethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H19ClN2O3/c1-24-17-6-4-14(11-18(17)25-2)19(23)21-8-10-22-9-7-13-3-5-15(20)12-16(13)22/h3-7,9,11-12H,8,10H2,1-2H3,(H,21,23) |
InChI Key |
WOPMRPSWLGULGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)Cl)OC |
Origin of Product |
United States |
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